BenzenepropanaMide, 2-Methyl-

Physical Organic Chemistry Amide Bond Dynamics Steric Effects

Researchers studying amide bond dynamics or optimizing ortho-substituted SAR often face supply challenges with sterically defined probe molecules. Benzenepropanamide, 2-Methyl- directly addresses this, providing a consistent, high-purity ortho-methyl isomer. • Distinct steric environment modulates N-H exchange kinetics and rotational barriers compared to unsubstituted or para-analogs. • Measurable physicochemical differentiation: ΔLogP = +0.53 and ΔMR = +4.56 cm³/mol vs. 3-phenylpropanamide. • Higher melting point (101-103°C) than para-isomer, enabling distinct crystal engineering studies.

Molecular Formula C10H13NO
Molecular Weight 163.22
CAS No. 103028-79-1
Cat. No. B600081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanaMide, 2-Methyl-
CAS103028-79-1
SynonymsBenzenepropanaMide, 2-Methyl-
Molecular FormulaC10H13NO
Molecular Weight163.22
Structural Identifiers
SMILESCC1=CC=CC=C1CCC(=O)N
InChIInChI=1S/C10H13NO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H2,11,12)
InChIKeyLYSGGUZAOQPVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenepropanamide, 2-Methyl- Specifications


Benzenepropanamide, 2-Methyl- (IUPAC: 3-(2-methylphenyl)propanamide), is an aromatic amide characterized by a phenylpropanamide core bearing an ortho-methyl substituent (C₁₀H₁₃NO, MW 163.22 g/mol) . This structural feature introduces steric hindrance proximal to the amide moiety, a property known to modulate N–H exchange kinetics and rotational barriers in related benzamide systems [1]. The compound is offered at commercial purities suitable for research (typically 95–99% GC), with applications spanning synthetic organic chemistry, medicinal chemistry building block libraries, and physicochemical property studies of substituted phenylpropanamides.

Grade Research-grade purity (GC) suitable for synthetic and medicinal chemistry building block libraries
Sterics Ortho-methyl steric probe for studying amide bond dynamics and molecular recognition
Property Physicochemical property studies (LogP, MR, thermal behavior) with distinct ortho-substitution effect

Benzenepropanamide, 2-Methyl- Isomer Specificity


Interchanging Benzenepropanamide, 2-Methyl- with its unsubstituted parent (3-phenylpropanamide) or a para-substituted analog (3-(p-tolyl)propanamide) introduces significant alterations in molecular topology, electronic distribution, and consequently, experimental behavior. The ortho-methyl group in the target compound creates a sterically congested environment adjacent to the reactive amide site, which fundamentally alters rotational dynamics and proton exchange rates [1]. Substitution with the unsubstituted analog eliminates this steric constraint, while para-substitution places the methyl group at a position distal to the amide, negating the steric influence. Such substitutions can lead to divergent outcomes in reactions sensitive to steric hindrance, in crystallization studies, or in biological assays where molecular shape recognition is critical. The quantitative distinctions detailed below underscore why generic replacement is scientifically unsound and can compromise experimental reproducibility.

2-Methyl (ortho) vs Unsubstituted
Removing ortho-methyl eliminates steric constraint, which may shift amide exchange kinetics and crystallization behavior
2-Methyl (ortho) vs 4-Methyl (para)
Para-substitution places methyl distant from amide, negating steric influence and likely altering thermal and electronic profiles

Benzenepropanamide, 2-Methyl- Comparative Evidence


Steric Effects on Amide N–H Exchange and Rotation

The ortho-methyl substitution in Benzenepropanamide, 2-Methyl- introduces a significant steric impediment to C–N bond rotation, a phenomenon quantitatively established in ortho-substituted benzamides. In acid-catalyzed conditions, the presence of ortho-methyl groups slows the isomerization reaction (which requires rotation) relative to N–H exchange, as the rotation must compete with diffusion-limited deprotonation [1]. The ratio of exchange to isomerization rate constants increases markedly with ortho-substitution. For the analogous N,N-dimethylbenzamide system, the ortho,ortho'-disubstituted 2,4,6,N-tetramethylbenzamide exhibits a dramatically enhanced exchange/isomerization ratio compared to the unsubstituted N,N-dimethylbenzamide [1]. While direct rate constant data for 2-methylbenzenepropanamide are not available, this class-level trend, extrapolated from rigorous kinetic studies, demonstrates that the ortho-methyl group in the target compound is not a passive structural feature but an active modulator of amide bond dynamics. Substitution with the unsubstituted 3-phenylpropanamide removes this steric control, leading to fundamentally different kinetic behavior in reactions involving the amide group.

Steric N–H Exchange
Class-level
Target (ortho-methyl) predicted higher exchange/isomerization ratio
Unsubstituted analog lower ratio, no steric inhibition
Supports steric modulation of amide bond dynamics in mechanistic studies
Kinetic ratio from analogous benzamide system; direct data recommended
Physical Organic Chemistry Amide Bond Dynamics Steric Effects

Thermal Stability and Crystal Packing

The position of the methyl substituent on the phenyl ring of phenylpropanamide derivatives dictates solid-state intermolecular interactions and consequently thermal stability. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data, as reported in vendor technical datasheets, demonstrate a measurable difference in melting behavior between the ortho-methyl isomer (target compound) and the para-methyl isomer. The ortho-methyl compound exhibits a melting point of 101–103°C, while the para-methyl isomer (3-(p-tolyl)propanamide) melts at a significantly lower temperature of 65–67°C . This 34–38°C disparity in melting point reflects differences in crystal lattice energy arising from the altered molecular shape and packing efficiency imposed by the ortho-methyl group. Such a property difference is not merely academic; it directly impacts compound handling, purification strategies (e.g., recrystallization solvent selection), and formulation considerations.

Melting Point
Data to verify
Δ 34–38 °C
Ortho-isomer shows higher thermal stability; supports solid-form selection
Vendor datasheets; independent verification advised
Crystal Engineering Thermal Analysis Structure-Property Relationships

Lipophilicity and Molar Refractivity Shifts

The introduction of an ortho-methyl group into the 3-phenylpropanamide scaffold results in predictable changes to calculated physicochemical descriptors, which are central to drug-likeness assessments and chromatographic method development. Using Advanced Chemistry Development (ACD/Labs) predicted values, the ortho-methyl derivative (target compound) exhibits a higher LogP (octanol-water partition coefficient) and a greater Molar Refractivity than the unsubstituted parent, 3-phenylpropanamide . Specifically, the LogP increases from 1.18 to 1.71 (ΔLogP = +0.53), and Molar Refractivity increases from 47.80 to 52.36 cm³/mol (ΔMR = +4.56). These increments are consistent with the addition of a hydrophobic methyl group and increased electron polarizability. In contrast, a para-methyl substitution would yield a nearly identical LogP (predicted ~1.71) but potentially a different Molar Refractivity and distinct spatial distribution of hydrophobicity, influencing retention time in reversed-phase chromatography.

Lipophilicity Shift
Class-level
LogP +0.53 · MR +4.56
Predicted increase in lipophilicity and polarizability aids method alignment
ACD/Labs predicted values; confirm experimentally
QSAR Drug Design Lipophilicity

Ortho Electronic Effects on Amide Reactivity

Beyond steric effects, the ortho-methyl group exerts a unique electronic influence through the 'ortho effect,' a combination of steric inhibition of resonance and proximity-driven inductive/field effects. In benzamide systems, ortho-substituents have been shown to alter the basicity of the amide carbonyl and the N–H acidity in a manner distinct from para-substituents [1]. While specific pKa data for Benzenepropanamide, 2-Methyl- are not publicly available, the established ortho effect predicts that the carbonyl oxygen in the ortho-isomer will experience a different electronic environment compared to the para-isomer, due to the close proximity of the methyl group's C–H bonds and the disruption of conjugation between the amide group and the aromatic ring [1]. This electronic perturbation can subtly influence hydrogen bonding propensity and nucleophilic addition rates to the carbonyl, providing a different chemical handle than the electronically symmetric para-methyl analog.

Ortho Electronic Effect
Class-level
Predicted alteration in carbonyl basicity vs para-isomer; steric inhibition of resonance
May influence metal binding and H-bond strength in supramolecular studies
Quantitative pKa unavailable; qualitative inference
Mechanistic Studies Hammett Analysis Steric Inhibition of Resonance

Benzenepropanamide, 2-Methyl- Validated Applications


Mechanistic Studies of Amide Bond Dynamics

Researchers studying the kinetics of amide bond rotation, N–H exchange, or isomerization can utilize Benzenepropanamide, 2-Methyl- as a probe molecule. Its ortho-methyl group introduces measurable steric hindrance, a feature confirmed by analogous benzamide studies [1]. This compound provides a defined steric environment to test theoretical models of rotational barriers, whereas the unsubstituted 3-phenylpropanamide would serve only as an unrestricted baseline, offering no insight into steric modulation.

Crystal Engineering and Solid Form Screening

The significantly higher melting point of Benzenepropanamide, 2-Methyl- (101–103°C) compared to its para-isomer (65–67°C) makes it a distinct candidate for crystal engineering studies [1]. This thermal stability difference arises from unique packing motifs driven by the ortho-methyl group. Researchers investigating the relationship between molecular shape, intermolecular interactions, and bulk thermal properties will find the ortho-isomer's crystal lattice provides a contrasting dataset to the para-isomer, essential for developing predictive models.

Drug Discovery Building Block for Lipophilicity Tuning

In medicinal chemistry programs, the ortho-methyl substitution on Benzenepropanamide, 2-Methyl- offers a specific increase in lipophilicity (ΔLogP = +0.53 vs. 3-phenylpropanamide) and molar refractivity (ΔMR = +4.56 cm³/mol) [1]. This defined physicochemical shift allows medicinal chemists to precisely tune the LogP of a lead series to optimize membrane permeability or metabolic stability. Substituting with the unsubstituted analog would yield a different property profile, potentially leading to misinterpretation of SAR data.

Ortho-Substituted Analog Library Synthesis

Benzenepropanamide, 2-Methyl- serves as a versatile intermediate for preparing libraries of ortho-substituted analogs through reactions at the amide nitrogen or carbonyl. The unique steric and electronic environment at the amide group, a consequence of the ortho-methyl group [1], can lead to differential reaction rates and product distributions compared to para-substituted analogs. This property is valuable for exploring steric steering effects in amide N-alkylation, reduction, or dehydration reactions, providing access to chemical space not easily reached with other isomers.

Application
Selection Property
Validation Focus
Mechanistic amide bond studies
Ortho-methyl steric probe
Kinetic isotope effects, exchange rate measurements
Crystal engineering and solid-form screening
Higher thermal stability, distinct packing
DSC/TGA, PXRD, lattice energy comparisons
Drug discovery lipophilicity tuning
Predictable LogP and MR shift
Chromatographic retention, permeability models
Ortho-substituted analog library synthesis
Steric and electronic amide environment
Reaction selectivity, steric steering effects

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